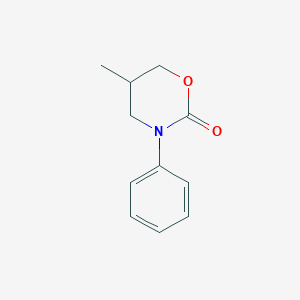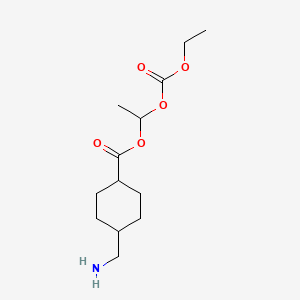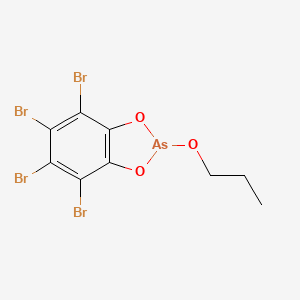
4,5,6,7-Tetrabromo-2-propoxy-2H-1,3,2-benzodioxarsole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrabromo-2-propoxy-2H-1,3,2-benzodioxarsole is a polybrominated compound that belongs to the class of benzodioxarsole derivatives This compound is characterized by the presence of four bromine atoms and a propoxy group attached to a benzodioxarsole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-propoxy-2H-1,3,2-benzodioxarsole typically involves the bromination of a suitable precursor compound. One common method involves the reaction of a benzodioxarsole derivative with bromine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and bromine are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield. The final product is purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6,7-Tetrabromo-2-propoxy-2H-1,3,2-benzodioxarsole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can remove bromine atoms, leading to debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Debrominated benzodioxarsole derivatives.
Substitution: Functionalized benzodioxarsole compounds with various substituents.
Applications De Recherche Scientifique
4,5,6,7-Tetrabromo-2-propoxy-2H-1,3,2-benzodioxarsole has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrabromo-2-propoxy-2H-1,3,2-benzodioxarsole involves its interaction with specific molecular targets. The bromine atoms and the propoxy group contribute to its reactivity and ability to form stable complexes with biological molecules. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrabromobenzotriazole: Another polybrominated compound with similar bromination patterns.
4,5,6,7-Tetrabromo-1H-benzimidazole: Shares the polybrominated structure but differs in the core heterocycle.
Tetrabromophthalic anhydride: A related compound used in flame retardants.
Propriétés
Numéro CAS |
105940-24-7 |
|---|---|
Formule moléculaire |
C9H7AsBr4O3 |
Poids moléculaire |
557.69 g/mol |
Nom IUPAC |
4,5,6,7-tetrabromo-2-propoxy-1,3,2-benzodioxarsole |
InChI |
InChI=1S/C9H7AsBr4O3/c1-2-3-15-10-16-8-6(13)4(11)5(12)7(14)9(8)17-10/h2-3H2,1H3 |
Clé InChI |
YBSZWBFFKWIAOR-UHFFFAOYSA-N |
SMILES canonique |
CCCO[As]1OC2=C(O1)C(=C(C(=C2Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)
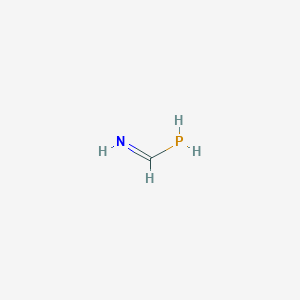
phosphanium](/img/structure/B14343243.png)
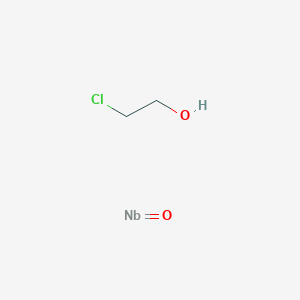
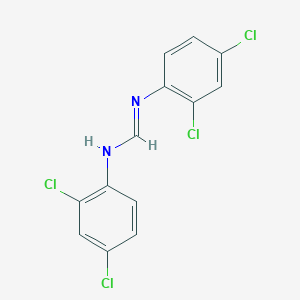
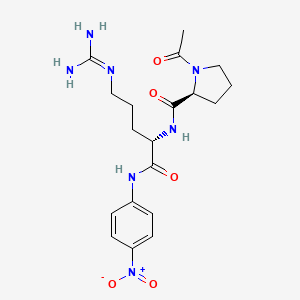
![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)
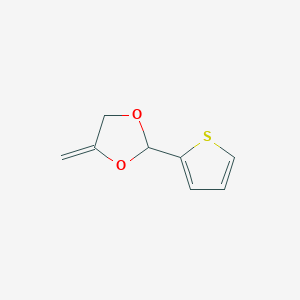

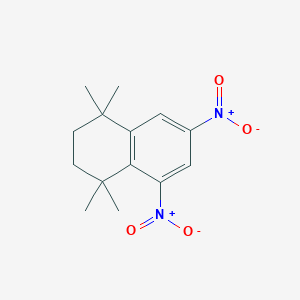
![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
